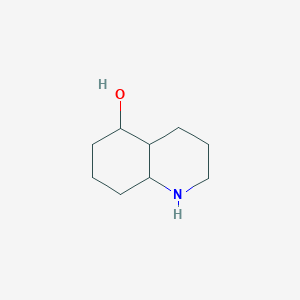

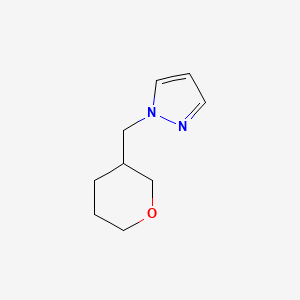

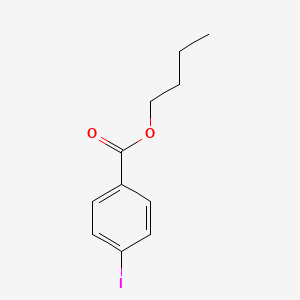

![molecular formula C9H7N3 B8484821 6-Ethenylpyrido[2,3-b]pyrazine CAS No. 878389-49-2](/img/structure/B8484821.png)

6-Ethenylpyrido[2,3-b]pyrazine

货号 B8484821

CAS 编号:

878389-49-2

分子量: 157.17 g/mol

InChI 键: PRWYUXWVDCSPQR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

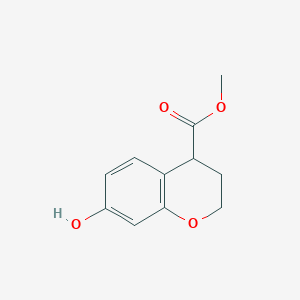

6-Ethenylpyrido[2,3-b]pyrazine is a heterocyclic compound . It is a novel pyrido[2,3-b]pyrazin based compound . It has been synthesized for the first time and its chemical structures were ascertained by spectral techniques (NMR, FT-IR) .

Synthesis Analysis

The synthesis of 6-Ethenylpyrido[2,3-b]pyrazine involves multicomponent reactions . The chemical structures of the synthesized compounds were confirmed by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of 6-Ethenylpyrido[2,3-b]pyrazine was determined using density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory . The nonlinear optical (NLO) properties, frontier molecular orbitals (FMOs), UV-visible, vibrational analysis, natural bond orbitals (NBOs), transition density matrix (TDM) and density of states (DOS) analyses of the molecules were accomplished at B3LYP/6-31G (d,p) level .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Ethenylpyrido[2,3-b]pyrazine are multicomponent reactions . The global reactivity parameters (GRPs) were correlated with the band gap (Egap) values .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Ethenylpyrido[2,3-b]pyrazine were analyzed using DFT computations . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated . Compound 7 showed less Egap, highest absorption wavelength and remarkable NLO response .属性

CAS 编号 |

878389-49-2 |

|---|---|

分子式 |

C9H7N3 |

分子量 |

157.17 g/mol |

IUPAC 名称 |

6-ethenylpyrido[2,3-b]pyrazine |

InChI |

InChI=1S/C9H7N3/c1-2-7-3-4-8-9(12-7)11-6-5-10-8/h2-6H,1H2 |

InChI 键 |

PRWYUXWVDCSPQR-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=NC2=NC=CN=C2C=C1 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

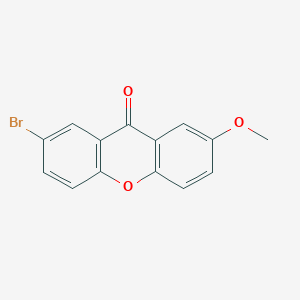

6-chloropyrido[2,3-b]pyrazine (Intermediate 4.2) (3 g, 18.12 mmol, 1.00 eq.) was dissolved in THF (150 mL) and degassed with nitrogen at rt for 10 minutes. Tetrakis (triphenylphosphine)palladium(0) (1.46 g, 1.27 mmol, 0.07 eq.) and vinyltributylstannane (7.47 mL, 23.5 mmol, 1.3 eq.) were added and reaction mixture was stirred at 65° C. for 3 hours. THF was evaporated and crude purified directly by flash chromatography using cyclohexane/ethyl acetate (8/2) to give 2.3 g of the expected compound (Intermediate 4.3) as an orange oil. Amount: 2.3 g; Yield: 81%; Formula: C9H7N3; HPLC Purity: 98%; HPLC (H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.32 min; 98%; 1H NMR (DMSO-d6) δ 9.10 (s, 1H), 8.98 (s, 1H), 8.46 (d, 1H, J=8 Hz), 7.95 (d, 1H, J=8 Hz), 6.90 (dd, 1H, Jtrans=17 Hz, Jcis=10 Hz), 6.50 (dd, 1H, Jtrans=17 Hz, Jgem=1.5 Hz), 5.80 (dd, 1H, Jcis=10 Hz, Jgem=1.5 Hz). LC-MS: M/Z ESI: Rt (min) 0.78 min, 158.13 (M+1).

[Compound]

Name

Tetrakis (triphenylphosphine)palladium(0)

Quantity

1.46 g

Type

reactant

Reaction Step Two

Name

Yield

81%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Name

Synthesis routes and methods III

Procedure details

6-chloropyrido[2,3-b]pyrazine (Intermediate 4.2) (3 g, 18.12 mmol, 1.00 eq.) was dissolved in THF (150 mL) and degassed with nitrogen at rt for 10 minutes. Tetrakis (triphenylphosphine) palladium(0) (1.46 g, 1.27 mmol, 0.07 eq.) and vinyltributylstannane (7.47 mL, 23.5 mmol, 1.3 eq.) were added and reaction mixture was stirred at 65° C. for 3 hours. THF was evaporated and crude purified directly by flash chromatography using cyclohexane/ethyl acetate (8/2) to give 2.3 g of the expected compound (Intermediate 4.3) as an orange oil. Amount: 2.3 g; Yield: 81%; Formula: C9H7N3; HPLC Purity: 98%; HPLC H2O TFA 0.1%-ACN TFA 0.05%): Rt (min); Area %=1.32 min; 98%; 1H NMR (DMSO-d6) δ 9.10 (s, 1H), 8.98 (s, 1H), 8.46 (d, 1H, J=8 Hz), 7.95 (d, 1H, J=8 Hz), 6.90 (dd, 1H, Jtrans=17 Hz, Jcis=10 Hz), 6.50 (dd, 1H, Jtrans=17 Hz, Jgem=1.5 Hz), 5.80 (dd, 1H, Jcis=10 Hz, Jgem=1.5 Hz). LC-MS: M/Z ESI: Rt (min) 0.78 min, 158.13 (M+1).

Name

Yield

81%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

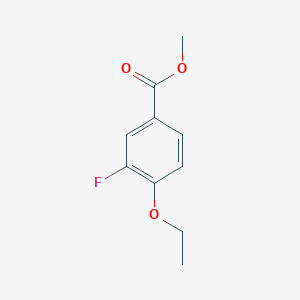

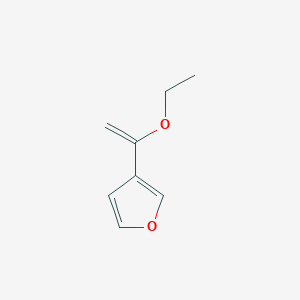

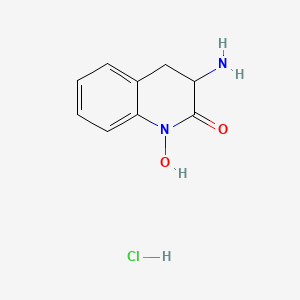

![3-{(S)-[4-(Hydroxymethyl)phenyl][(oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B8484750.png)

![4H-Thiopyran-4-one, 3,5-bis[(3,4-dichlorophenyl)methylene]tetrahydro-](/img/structure/B8484777.png)